molecular formula C5H4Br2N2 B1419807 2,4-Dibromo-5-methylpyrimidine CAS No. 494194-61-5

2,4-Dibromo-5-methylpyrimidine

Cat. No.: B1419807
CAS No.: 494194-61-5
M. Wt: 251.91 g/mol
InChI Key: LMFZLHUYHRZZON-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylpyrimidine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a methyl group at the 5 position on the pyrimidine ring. It is commonly used in various chemical syntheses and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methylpyrimidine typically involves the bromination of 5-methylpyrimidine. One common method includes the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale production. The final product is often purified through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromo-5-methylpyrimidine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: The compound is investigated for its potential in developing new drugs, particularly in oncology and antiviral research.

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methylpyrimidine largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites or allosteric sites of target enzymes, thereby modulating their activity. The bromine atoms and the methyl group contribute to its binding affinity and specificity. The compound’s interactions with molecular targets and pathways are studied to understand its therapeutic potential and optimize its efficacy .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms enhances its ability to participate in cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. Its methyl group also influences its pharmacokinetic properties, making it a compound of interest in drug development .

Properties

IUPAC Name

2,4-dibromo-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFZLHUYHRZZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668600
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-50-8
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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